REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][N:15]=1.[C:21](=O)([O:25]CC)[O:22][CH2:23][CH3:24].CN(C)P(N(C)C)(N(C)C)=O>C1COCC1>[Cl:13][C:14]1[CH:19]=[C:18]([CH2:20][C:21]([O:22][CH2:23][CH3:24])=[O:25])[CH:17]=[CH:16][N:15]=1
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Name
|
|
Quantity
|
80.21 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
227 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
36.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
37.82 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
|
Quantity
|
54.31 mL
|
Type
|
reactant
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at −78° C. for one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 25% ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 5% ethyl acetate/hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.75 g | |
YIELD: PERCENTYIELD | 75.47% | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |